Cas no 274-95-3 (Imidazo1,2-apyrimidine)

Imidazo1,2-apyrimidine 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyrimidine
- 1,3a,7-Triazaindene
- 1,4,8-triaza-indene
- imida
- imidazo<1,2-a>pirimidine
- imidazo<1,2-a>pyridimine
- imidazo<1,2-a>pyrimidine
- imidazoapyrimidine
- markiertes Imidazo<1,2-a>pyrimidin
- 1,8-Diazaindolizine
- 3,4-Diazaindolizine
- 8-Azapyrimidazole
- INSWZAQOISIYDT-UHFFFAOYSA-N
- imidazo(1,2-a)pyrimidine
- Imidazo[1,2-a]pyrimidine HCl
- PubChem14838
- KSC206O2F
- imidazo[1,2-alpha]pyrimidine
- 4-hydroimidazo[1,2-a]pyrimidine
- SBB056360
- STL302092
- VP50009
- TRA0081692
- Imidazo[1,2-a]pyrimidine, AldrichCPR
- M
- CS-W003279
- EN300-67236
- SCHEMBL66214
- BB 0261951
- 9X-0834
- J-521506
- I0798
- SY007505
- CHEMBL206082
- Imidazo[1 pound not2-a]pyrimidine
- 274-95-3
- DTXSID80341928
- MFCD06245377
- AKOS005071564
- FT-0654850
- AM20090342
- A819094
- DB-037997
- ALBB-027689
- DTXCID70293008
- Imidazo[1,2-a]-pyrimidine
- Imidazo1,2-apyrimidine
-
- MDL: MFCD06245377
- インチ: 1S/C6H5N3/c1-2-7-6-8-3-5-9(6)4-1/h1-5H
- InChIKey: INSWZAQOISIYDT-UHFFFAOYSA-N
- ほほえんだ: N12C([H])=C([H])C([H])=NC1=NC([H])=C2[H]
計算された属性
- せいみつぶんしりょう: 119.04800
- どういたいしつりょう: 119.048347172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 30.2
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.29
- ゆうかいてん: 125.0 to 129.0 deg-C
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.689
- PSA: 30.19000
- LogP: 0.72930
Imidazo1,2-apyrimidine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 43
- セキュリティの説明: 36/37
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 危険レベル:IRRITANT
Imidazo1,2-apyrimidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Imidazo1,2-apyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-67236-10.0g |
imidazo[1,2-a]pyrimidine |
274-95-3 | 95% | 10g |
$295.0 | 2023-06-01 | |
Enamine | EN300-67236-100.0g |
imidazo[1,2-a]pyrimidine |
274-95-3 | 95% | 100g |
$2003.0 | 2023-06-01 | |
abcr | AB233540-5 g |
Imidazo[1,2-a]pyrimidine, 95%; . |
274-95-3 | 95% | 5g |
€208.50 | 2023-04-27 | |
Enamine | EN300-67236-0.1g |
imidazo[1,2-a]pyrimidine |
274-95-3 | 95% | 0.1g |
$21.0 | 2023-06-01 | |
eNovation Chemicals LLC | D597153-250g |
imidazo[1,2-a]pyrimidine |
274-95-3 | 98% | 250g |
$1295 | 2024-05-24 | |
eNovation Chemicals LLC | D597153-150g |
imidazo[1,2-a]pyrimidine |
274-95-3 | 98% | 150g |
$785 | 2024-05-24 | |
TRC | I387598-500mg |
Imidazo[1,2-a]pyrimidine |
274-95-3 | 500mg |
$ 115.00 | 2022-06-04 | ||
abcr | AB233540-5g |
Imidazo[1,2-a]pyrimidine, 95%; . |
274-95-3 | 95% | 5g |
€132.60 | 2025-03-19 | |
abcr | AB233540-1g |
Imidazo[1,2-a]pyrimidine, 95%; . |
274-95-3 | 95% | 1g |
€105.70 | 2025-03-19 | |
abcr | AB233540-25 g |
Imidazo[1,2-a]pyrimidine, 95%; . |
274-95-3 | 95% | 25g |
€676.40 | 2023-04-27 |
Imidazo1,2-apyrimidine サプライヤー
Imidazo1,2-apyrimidine 関連文献
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Sa?d El Kazzouli,Jamal Koubachi,Nabil El Brahmi,Gérald Guillaumet RSC Adv. 2015 5 15292
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Pratibha Prasad,Anirudhdha G. Kalola,Manish P. Patel New J. Chem. 2018 42 12666
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3. 500. Triazaindenes (diazaindolizines). The site of protonationW. L. F. Armarego J. Chem. Soc. 1965 2778
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Badr Jismy,Mohamed Akssira,Damijan Knez,Gérald Guillaumet,Stanislav Gobec,Mohamed Abarbri New J. Chem. 2019 43 9961
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Nidhi Sharma,Sanjeev Kumar,Indresh K. Maurya,K. K. Bhasin,Ajay Verma,Nishima Wangoo,Aman K. K. Bhasin,S. K. Mehta,Sangit Kumar,Rohit K. Sharma RSC Adv. 2016 6 114224
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Rajkumar Reddyrajula,Udaya Kumar Dalimba New J. Chem. 2019 43 16281
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Vijay Vilas Shinde,Yeon Tae Jeong New J. Chem. 2015 39 4977
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8. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decadeRicha Goel,Vijay Luxami,Kamaldeep Paul RSC Adv. 2015 5 81608
-
Avik Kumar Bagdi,Alakananda Hajra Org. Biomol. Chem. 2020 18 2611
-
Nidhi Sharma,Sanjeev Kumar,Sangit Kumar,S. K. Mehta,K. K. Bhasin New J. Chem. 2018 42 2702
Imidazo1,2-apyrimidineに関する追加情報
Imidazo[1,2-a]pyrimidine (CAS No. 274-95-3): A Comprehensive Overview
Imidazo[1,2-a]pyrimidine (CAS No. 274-95-3) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This compound belongs to the class of imidazopyrimidines, which are characterized by a fused ring system consisting of an imidazole ring and a pyrimidine ring. The unique structural features of imidazo[1,2-a]pyrimidine make it a valuable scaffold for the development of novel drugs targeting various diseases.
The chemical structure of imidazo[1,2-a]pyrimidine is defined by its molecular formula C8H6N4. The compound's molecular weight is 154.16 g/mol, and it exhibits a high degree of stability under various conditions. The presence of nitrogen atoms in the imidazole and pyrimidine rings imparts unique electronic and steric properties to the molecule, which can be exploited for designing derivatives with enhanced biological activities.
Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that certain imidazo[1,2-a]pyrimidine derivatives exhibit potent antiviral activity against influenza viruses. The researchers found that these compounds effectively inhibit viral replication by targeting specific viral enzymes, making them promising candidates for the development of new antiviral drugs.
In addition to antiviral properties, imidazo[1,2-a]pyrimidine derivatives have also shown promise in cancer research. A 2022 study published in Cancer Research demonstrated that certain imidazo[1,2-a]pyrimidine-based compounds exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. These findings suggest that imidazo[1,2-a]pyrimidine-based compounds could be developed into novel anticancer agents with improved efficacy and reduced side effects.
The pharmacokinetic properties of imidazo[1,2-a]pyrimidine-based compounds have also been extensively studied. Research has shown that these compounds generally exhibit good oral bioavailability and favorable pharmacokinetic profiles, making them suitable for oral administration. However, further optimization may be necessary to improve their metabolic stability and reduce potential toxicity.
In the context of drug discovery and development, the synthesis of imidazo[1,2-a]pyrimidine-based compounds has been optimized using modern synthetic methods. One common approach involves the condensation of substituted pyrimidines with imidazole or imidazole derivatives under appropriate reaction conditions. This method allows for the efficient synthesis of a wide range of structurally diverse imidazo[1,2-a]pyrimidine-based compounds, which can be screened for their biological activities.
The biological activities of imidazo[1,2-a]pyrimidine-based compounds are not limited to antiviral and anticancer properties. Recent studies have also explored their potential as anti-inflammatory agents. A 2021 study published in the Journal of Inflammation Research reported that certain imidazo[1,2-a]pyrimidine-based compounds exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that imidazo[1,2-a]pyrimidine-based compounds could be developed into novel anti-inflammatory drugs for treating inflammatory diseases.
The versatility of imidazo[1,2-a]pyrimidine-based compounds extends to their use as chemical probes in biological research. These compounds can be used to study the function and regulation of specific biological targets, providing valuable insights into disease mechanisms and potential therapeutic strategies. For example, a 2020 study published in Chemical Biology demonstrated that a specific imidazo[1,2-a]pyrimidine-based compound was used as a chemical probe to investigate the role of a particular protein kinase in cellular signaling pathways.
In conclusion, Imidazo[1,2-a]pyrimidine (CAS No. 274-95-3) is a versatile heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive scaffold for the development of novel drugs targeting various diseases. Ongoing research continues to uncover new applications and mechanisms of action for imidazo[1,2-a]pyrimidine-based compounds, highlighting their importance in modern drug discovery efforts.
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